Dimethyl sebacate is an organic compound with the molecular formula C₁₂H₂₂O₄, commonly referred to as dimethyl decanedioate. It is a colorless, oily liquid that is soluble in organic solvents and has a characteristic sweet odor. This compound is primarily used as a plasticizer and solvent in various industrial applications. It can also serve as an intermediate in the synthesis of other organic compounds, including light stabilizers and lubricants .
DMS does not have a well-defined mechanism of action in scientific research due to its limited use in that field.
DMS is considered to have low to moderate toxicity []. However, it can cause skin and eye irritation upon contact. It is also slightly flammable [].
Dimethyl sebacate is synthesized primarily through the esterification of sebacic acid with methanol. The process typically involves:
This method has been optimized to improve efficiency and reduce costs compared to older methods that utilized liquid catalysts.
Dimethyl sebacate has a wide range of applications:
While specific interaction studies focusing on dimethyl sebacate are scarce, its role as a plasticizer suggests potential interactions with various polymer matrices. Its compatibility with different resins indicates that it can effectively modify physical properties without significantly altering chemical stability . Further studies would be beneficial to fully understand its interactions at the molecular level.
Several compounds share structural similarities with dimethyl sebacate, each possessing unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Diethyl sebacate | C₁₄H₂₆O₄ | Similar plasticizing properties; ethyl group instead of methyl. |
Dimethyl adipate | C₈H₁₄O₄ | Shorter carbon chain; used similarly as a plasticizer but has different thermal properties. |
Dimethyl succinate | C₆H₁₀O₄ | Even shorter carbon chain; often used in food industry applications. |
Bis(2-ethylhexyl)sebacate | C₂₀H₃₈O₄ | Derived from dimethyl sebacate; used specifically in lubricants. |
Dimethyl sebacate stands out due to its longer carbon chain compared to adipates and succinates, which contributes to its unique plasticizing capabilities and solvent properties.
Dimethyl sebacate (DMS) is a diester of sebacic acid, systematically named dimethyl decanedioate according to IUPAC nomenclature. Its molecular formula, $$ \text{C}{12}\text{H}{22}\text{O}_4 $$, reflects a structure comprising two methyl groups esterified to the terminal carboxyl groups of decanedioic acid. The compound is identified by its CAS registry number, 106-79-6, and EC number 203-431-4.
The compound’s synonyms span industrial and academic contexts, including NSC 9415 (National Service Center identifier) and MFCD00008472 (MDL number).
Dimethyl sebacate emerged as a critical intermediate in the mid-20th century, driven by the demand for plasticizers and synthetic lubricants. Its production is historically tied to castor oil, a renewable resource rich in ricinoleic acid. Early industrial processes involved alkaline pyrolysis of castor oil derivatives to yield sebacic acid, which was subsequently esterified with methanol.
By the 1970s, advancements in electrochemical synthesis enabled alternative routes, such as the oxidation of adipic acid derivatives, enhancing production efficiency. For instance, Asahi Chemical Industry pioneered the electro-oxidation of monomethyl adipate to synthesize dimethyl sebacate, a method later adopted by BASF. Today, DMS remains integral to green chemistry initiatives due to its biogenic origin and compatibility with sustainable manufacturing.
Dimethyl sebacate serves as a versatile building block in organic chemistry. Its bifunctional ester groups facilitate transesterification and polycondensation reactions, critical for synthesizing high-performance polymers. Key applications include:
Dimethyl sebacate belongs to the fatty acid methyl ester family, characterized by a linear aliphatic chain ($$ \text{CH}2 $$)$$8$$ flanked by two methoxycarbonyl groups. The compound exhibits:
The ester’s low viscosity (4 centistokes at 35°C) and thermal stability make it suitable for high-performance lubricants and polymer processing. Its classification as a biodegradable plasticizer further underscores its relevance in sustainable material science.